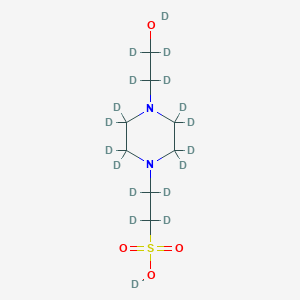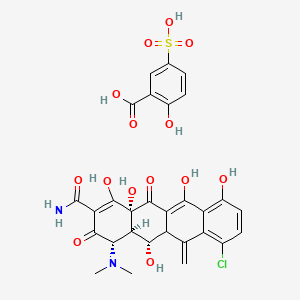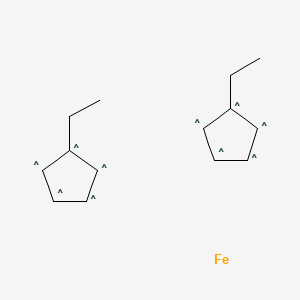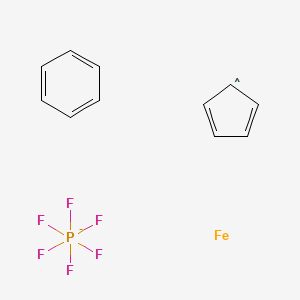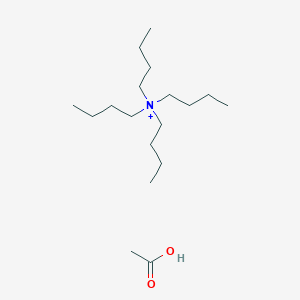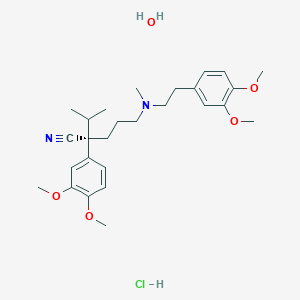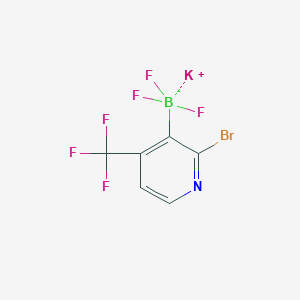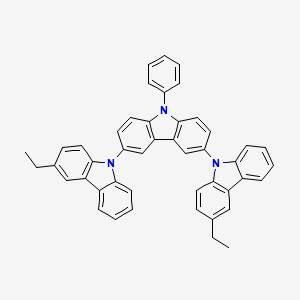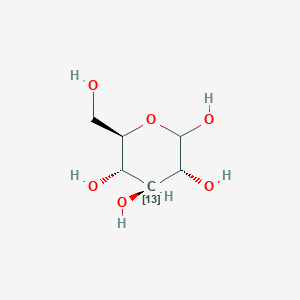
Ferrocenium tetrafluoroborate, technical grade
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocenium tetrafluoroborate: is an organometallic compound with the formula C10H10BF4Fe . It is composed of the cation [Fe(C5H5)2]+ and the tetrafluoroborate anion BF4- . This compound is commonly used in chemical synthesis as a Lewis acid catalyst, one-electron oxidant, and electron donor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferrocenium tetrafluoroborate can be prepared by oxidizing ferrocene with ferric salts followed by the addition of fluoroboric acid. Other oxidants such as nitrosyl tetrafluoroborate can also be used .
Industrial Production Methods: The industrial production of ferrocenium tetrafluoroborate typically involves the oxidation of ferrocene using ferric salts in the presence of fluoroboric acid. This method ensures a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ferrocenium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in the synthesis of monocationic cobalt (II) complexes.
Lewis Acid Catalysis: It serves as a Lewis acid catalyst in epoxide ring-opening reactions and activates carbonyl groups for addition or cycloaddition reactions.
Redox Reactions: It is used as a reversible redox reagent between stannole dianion and bistannole-1,2-dianion.
Common Reagents and Conditions:
Oxidation: Commonly used reagents include ferric salts and nitrosyl tetrafluoroborate.
Lewis Acid Catalysis: Conditions typically involve the presence of epoxides or carbonyl compounds.
Major Products:
Oxidation: Monocationic cobalt (II) complexes.
Lewis Acid Catalysis: Various addition or cycloaddition products.
Wissenschaftliche Forschungsanwendungen
Ferrocenium tetrafluoroborate has a wide range of applications in scientific research, including:
Wirkmechanismus
Ferrocenium tetrafluoroborate exerts its effects through its ability to act as a Lewis acid catalyst and one-electron oxidant. The molecular targets and pathways involved include:
Lewis Acid Catalysis: It activates carbonyl groups for addition or cycloaddition reactions.
Redox Reactions: It facilitates electron transfer processes by acting as an electron donor.
Vergleich Mit ähnlichen Verbindungen
Ferrocene: The reduced form of ferrocenium tetrafluoroborate, used as a reference in electrochemistry.
Ferrocenium hexafluorophosphate: A related compound with similar properties and applications.
Uniqueness: Ferrocenium tetrafluoroborate is unique due to its high stability, solubility in organic solvents, and versatility as a Lewis acid catalyst and one-electron oxidant .
Eigenschaften
Molekularformel |
C10H10BF4Fe- |
|---|---|
Molekulargewicht |
272.84 g/mol |
InChI |
InChI=1S/2C5H5.BF4.Fe/c2*1-2-4-5-3-1;2-1(3,4)5;/h2*1-5H;;/q;;-1; |
InChI-Schlüssel |
GUCCGTJDSMWFAU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



